molecular formula C10H8ClN B1584612 8-Chloro-2-methylquinoline CAS No. 3033-82-7

8-Chloro-2-methylquinoline

Cat. No.: B1584612
CAS No.: 3033-82-7
M. Wt: 177.63 g/mol
InChI Key: VVLYDFPOGMTMFJ-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 2nd position on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

8-Chloro-2-methylquinoline has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methylquinoline can be achieved through several methods. One common method involves the reaction of 2-methylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of transition metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize this compound by coupling 2-methylquinoline with a chlorinated boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methylquinoline undergoes various chemical reactions, including:

    Electrophilic Substitution: The chlorine atom on the quinoline ring can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8th position where the chlorine atom is located.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

    Electrophilic Substitution: Products such as 8-bromo-2-methylquinoline or 8-nitro-2-methylquinoline.

    Nucleophilic Substitution: Products such as 8-hydroxy-2-methylquinoline or 8-amino-2-methylquinoline.

    Oxidation: Products such as this compound N-oxide.

    Reduction: Products such as this compound hydride.

Mechanism of Action

The mechanism of action of 8-Chloro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can interact with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

8-Chloro-2-methylquinoline can be compared with other similar compounds, such as:

    2-Methylquinoline: Lacks the chlorine atom at the 8th position, resulting in different chemical reactivity and biological activity.

    8-Chloroquinoline: Lacks the methyl group at the 2nd position, leading to differences in chemical properties and applications.

    8-Bromo-2-methylquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLYDFPOGMTMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277929
Record name 8-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3033-82-7
Record name 8-Chloro-2-methylquinoline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-2-methylquinoline
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Synthesis routes and methods I

Procedure details

A mixture consisting of 128 g (1.0 mole) of o-chloroaniline, 304 g of conc. hydrochloric acid and 61 g of water was maintained at 90°-95° C., and with sufficient stirring, 70 g (1.0 mole) of crotonaldehyde was added dropwise over the course of 2 hours. After the addition, the mixture was reacted further at 90°-95° C. for 1 hour. The reaction mixture was cooled, and then rendered alkaline by adding a conc. aqueous solution containing 132 g of sodium hydroxide with ice cooling. The alkaline mixture was separated into layers, and the oily layer was distilled at 2-3 mmHg to afford 72 g (0.4 mole) of 8-chloroquinaldine.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Name
Quantity
61 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 was followed, except that 130 g/hour of 2-chloroaniline and 84 g/hour of crotonaldehyde were employed. Distillation from the oil bed under 5 mbar until the bottom temperature reached 250° C., and crystallization of the distillate with xylene, gave 101 g (57% of theory) of 8-chloro-2-methylquinoline of melting point 64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the π–π stacking observed in the crystal structure of 8-Chloro-2-methylquinoline?

A1: The research paper describes the crystal packing of this compound, highlighting the presence of π–π stacking interactions between the heterocyclic ring and the aromatic ring of neighboring molecules []. This type of interaction is a non-covalent force that contributes to the stability of the crystal lattice. The centroid–centroid distance of 3.819 Å, mentioned in the paper, provides a quantitative measure of this interaction strength. Understanding these intermolecular forces is crucial for predicting physical properties and potential applications of the compound.

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